1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Overview
Description
1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound known for its unique chemical structure and properties. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. Chalcones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-hydroxyacetophenone and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of organic dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one can be compared with other chalcones such as:
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the additional hydroxyl group on the phenyl ring, resulting in different biological activities.
1-(4-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Has hydroxyl groups on both phenyl rings, which may enhance its antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical reactivity and biological activities.
Biological Activity
1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antibacterial, and antioxidant activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its chalcone structure, which features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The hydroxyl groups on the phenyl rings enhance its reactivity and biological potential.
1. Anticancer Activity
Numerous studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines.
- Mechanism of Action : Research indicates that this compound induces apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in melanoma cells, leading to increased expression of cyclin-dependent kinase inhibitors such as p21 and modulation of cyclin B1 levels .
- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, resulting in the release of cytochrome c and activation of caspases, which are critical for the apoptotic process .
Table 1: Summary of Anticancer Studies
2. Antibacterial Activity
The antibacterial properties of this chalcone derivative have also been investigated. In vitro studies have shown that it exhibits significant activity against various bacterial strains.
- Inhibition Mechanism : The compound appears to inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes within the bacteria .
Table 2: Antibacterial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays.
- Mechanisms : The compound scavenges free radicals and reduces oxidative stress markers in cellular systems. This activity is crucial for protecting cells from oxidative damage associated with various diseases .
Case Study 1: Melanoma Treatment
A study focusing on melanoma cells treated with this chalcone derivative revealed a significant increase in apoptotic markers after 48 hours of exposure. The study highlighted the role of p53 phosphorylation in mediating the apoptotic response, suggesting potential therapeutic applications in melanoma treatment .
Case Study 2: Antibacterial Application
In another study, the compound was tested against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that it could serve as a lead compound for developing new antibacterial agents, particularly in the context of rising antibiotic resistance .
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPJTMCJNPRZGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892346 | |
Record name | 2'-4-Dihydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00892346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13323-66-5 | |
Record name | 2′,4-Dihydroxychalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13323-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-4-Dihydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00892346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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